1,6-Dichloropyrene

Overview

Description

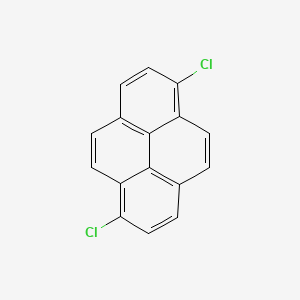

1,6-Dichloropyrene is a chlorinated polycyclic aromatic hydrocarbon with the molecular formula C16H8Cl2 and a molecular weight of 271.14 g/mol . It is a derivative of pyrene, where two chlorine atoms are substituted at the 1 and 6 positions of the pyrene ring. This compound is known for its environmental presence and potential toxicological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Dichloropyrene can be synthesized through the chlorination of pyrene. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions. The reaction proceeds as follows:

C16H10+2Cl2→C16H8Cl2+2HCl

The reaction is carried out at elevated temperatures to ensure the substitution of chlorine atoms at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified through techniques such as recrystallization or chromatography to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

1,6-Dichloropyrene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form quinones or other oxygenated derivatives.

Reduction Reactions: Reduction of this compound can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable solvent can facilitate nucleophilic substitution.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Products include various substituted pyrene derivatives.

Oxidation Reactions: Products include pyrenequinones and other oxygenated compounds.

Reduction Reactions: Products include dihydropyrene derivatives

Biological Activity

1,6-Dichloropyrene is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activities, particularly in the fields of toxicology and pharmacology. This compound is structurally related to other chlorinated PAHs, which are known for their environmental persistence and associated health risks. Understanding the biological activity of this compound is crucial for assessing its impact on human health and the environment.

This compound has the molecular formula C12H8Cl2 and a molecular weight of 239.10 g/mol. It is characterized by two chlorine atoms substituted at the 1 and 6 positions of the pyrene ring system, which influences its reactivity and biological interactions.

Toxicological Studies

Research indicates that this compound exhibits significant toxicological effects. Studies have shown that it can induce oxidative stress in various biological systems, leading to cellular damage. For instance, exposure to this compound has been linked to increased levels of reactive oxygen species (ROS), which can contribute to carcinogenesis and other chronic diseases.

- Cellular Mechanisms : The compound's ability to generate ROS may be related to its electrophilic nature, allowing it to interact with cellular macromolecules such as proteins and DNA. This interaction can result in mutations and other forms of cellular damage.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of chlorinated PAHs, including this compound. While specific data on this compound's antimicrobial activity is limited, related compounds have demonstrated varying degrees of effectiveness against bacterial strains.

- Case Study : A study examining related chlorinated compounds reported significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism of action was suggested to involve disruption of bacterial cell membranes and interference with metabolic processes.

In Vitro Studies

In vitro studies have provided insights into the biological effects of this compound. For example:

- Cell Viability Assays : Various concentrations of this compound were tested on human cell lines. Results indicated a dose-dependent decrease in cell viability, suggesting cytotoxic effects at higher concentrations.

- Genotoxicity Tests : The compound has been evaluated for genotoxic potential using assays such as the comet assay and micronucleus test. Findings indicated that exposure led to increased DNA strand breaks, highlighting its potential as a mutagen.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of chlorinated PAHs is essential for predicting their biological effects. The presence of chlorine substituents significantly alters the reactivity and toxicity profiles of these compounds.

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Cytotoxicity, Genotoxicity |

| 2-Chloropyrene | Structure | Moderate Antimicrobial |

| 3-Chloropyrene | Structure | Low Antimicrobial |

Properties

IUPAC Name |

1,6-dichloropyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8Cl2/c17-13-8-4-10-2-6-12-14(18)7-3-9-1-5-11(13)16(10)15(9)12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSWWVQQLTGBNDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60237613 | |

| Record name | 1,6-Dichloropyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60237613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89315-21-9 | |

| Record name | 1,6-Dichloropyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089315219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Dichloropyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60237613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.